molecular formula C10H6ClNO2S B418089 2-Chloro-6-thien-2-ylnicotinic acid CAS No. 462066-76-8

2-Chloro-6-thien-2-ylnicotinic acid

Cat. No.: B418089
CAS No.: 462066-76-8
M. Wt: 239.68g/mol
InChI Key: AVAOMYBVOCRWAW-UHFFFAOYSA-N
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Description

2-Chloro-6-thien-2-ylnicotinic acid (CAS 179408-54-9) is a high-purity heterocyclic compound designed for use as a key synthetic intermediate in research and development. With a molecular formula of C 10 H 7 ClNO 2 S and a molecular weight of 228.68 g/mol, it serves as a versatile building block for constructing more complex molecules . Its structure incorporates both a pyridine ring, substituted with a carboxylic acid group and a chlorine atom, and a thiophene (thienyl) ring, making it a valuable scaffold in medicinal chemistry and material science. The chlorine atom at the 2-position of the pyridine ring is a reactive site amenable to cross-coupling reactions, allowing researchers to introduce diverse structural motifs . This compound is related to other valuable intermediates such as 2-chloronicotinic acid, which is used in the synthesis of agrochemicals like boscalid and diflufenican . As a multifunctional intermediate, this compound is For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications or personal use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAOMYBVOCRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Thien 2 Ylnicotinic Acid and Its Precursors

Retrosynthetic Analysis of 2-Chloro-6-thien-2-ylnicotinic Acid

A retrosynthetic analysis of this compound identifies the most logical bond disconnections to reveal plausible precursors. The primary disconnection is the carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings. This disconnection is strategically chosen because numerous reliable transition-metal-catalyzed cross-coupling reactions exist for forming such aryl-heteroaryl bonds.

This initial step simplifies the target molecule into two key synthons: a 2,6-dihalonicotinic acid derivative and a 2-thienyl organometallic species. A common and practical precursor for the pyridine component is a dihalogenated nicotinic acid, such as 5-bromo-2-chloronicotinic acid or 2,6-dichloronicotinic acid. The thiophene component can be introduced as thiophene-2-boronic acid, a 2-thienylstannane, or a 2-thienylzinc halide, depending on the chosen coupling reaction.

Further disconnection of the 2-chloronicotinic acid core reveals simpler starting materials like nicotinic acid, nicotinonitrile, or nicotinamide (B372718). This leads to the two central synthetic challenges addressed in the following sections: the efficient construction of the 2-chloronicotinic acid scaffold and the subsequent introduction of the thien-2-yl group.

Approaches to the 2-Chloronicotinic Acid Core

2-Chloronicotinic acid is a crucial intermediate, and its synthesis has been approached through various routes, including classical chemical methods and modern biocatalytic processes.

A prevalent strategy for synthesizing 2-chloronicotinic acid begins with 3-cyanopyridine (B1664610) (nicotinonitrile). This multi-step process typically involves:

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, commonly using hydrogen peroxide. google.com This step activates the pyridine ring for subsequent reactions.

Chlorination: The N-oxide is then chlorinated. This reaction introduces a chlorine atom selectively at the 2-position of the pyridine ring. A common chlorinating agent is phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. google.comprepchem.com The product of this step is 2-chloro-3-cyanopyridine.

Hydrolysis: The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This is typically achieved under strong basic or acidic conditions to yield 2-chloronicotinic acid. google.comgoogle.com

A similar pathway can be employed starting from nicotinamide, where the amide group is hydrolyzed to the carboxylic acid in the final step. These methods, while effective, can sometimes result in modest yields of 50-60% and may generate significant acid waste. google.com

Direct halogenation of nicotinic acid presents a challenge due to the low selectivity for the 2-position. A more effective approach involves first converting nicotinic acid into its N-oxide. prepchem.comwikipedia.org The N-oxide directs the subsequent chlorination to the 2- and 6-positions.

A typical procedure involves suspending nicotinic acid-N-oxide in phosphorus oxychloride (POCl₃) and adding triethylamine. prepchem.com The reaction mixture is heated, and after workup, 2-chloronicotinic acid can be isolated with yields reported to be between 65% and 70%. prepchem.com While this method offers a more direct route from nicotinic acid, it can still produce isomeric byproducts that require careful purification. google.com Another starting material for this type of transformation is 2-hydroxynicotinic acid, where the hydroxyl group is substituted for a chlorine atom. wikipedia.org

In line with the principles of green chemistry, significant research has focused on developing more sustainable and environmentally friendly routes to 2-chloronicotinic acid. These efforts aim to reduce waste, avoid harsh reaction conditions, and utilize safer reagents.

Biocatalysis has emerged as a promising alternative. asm.org Nitrilase enzymes, for instance, can directly hydrolyze 2-chloronicotinonitrile to 2-chloronicotinic acid under mild, aqueous conditions (pH 7.0, 30°C). asm.orgnih.govresearchgate.net This enzymatic route avoids the use of high temperatures and strong acids or bases typically required for chemical hydrolysis, preventing the formation of unwanted byproducts and simplifying product separation. asm.orgnih.gov Protein engineering has been used to develop mutant nitrilase enzymes with significantly improved activity and specificity for this conversion. nih.govnih.gov For example, a mutant nitrilase from Rhodococcus zopfii (W167G) was developed that exclusively converts 2-chloronicotinonitrile into 2-chloronicotinic acid with high efficiency. asm.orgnih.gov

Similarly, amidase enzymes have been utilized for the hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid. nih.gov An amidase from Pantoea sp. showed superior activity for this transformation, enabling the production of high concentrations of the desired acid. nih.gov Other green approaches include one-step oxidation methods using ozone with acetate (B1210297) as a catalyst, which are designed to be simple, low-cost, and produce less pollution. google.com

Table 1: Comparison of Selected Synthetic Routes to 2-Chloronicotinic Acid

Starting Material Key Reagents/Catalyst Typical Yield Key Advantages/Disadvantages

Strategies for Introducing the Thien-2-yl Moiety

The formation of the C-C bond between the pyridine and thiophene rings is most effectively achieved using transition-metal-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means of linking two distinct aromatic systems.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for this transformation due to the stability and low toxicity of the boronic acid reagents. nih.gov The reaction typically couples a halogenated pyridine, such as a 2-chloro-6-bromonicotinic acid derivative, with a thiophene boronic acid (e.g., thiophene-2-boronic acid). nih.govuwindsor.caresearchgate.net The process is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate or potassium carbonate. nih.govuwindsor.ca Despite the utility, coupling with electron-deficient pyridine rings can be challenging and may require careful optimization of catalysts and reaction conditions. nih.gov

Stille Coupling: The Stille reaction provides another robust method for creating the pyridine-thiophene linkage. wikipedia.org This reaction involves the coupling of a halo-pyridine with an organotin reagent, such as 2-(tributylstannyl)thiophene (B31521). rsc.org Palladium catalysts are also employed here. wikipedia.orgrsc.org The Stille reaction is often tolerant of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification. rsc.org Studies have shown that for coupling heterocycles like thiophenes and pyridines, the Stille reaction can sometimes provide higher yields compared to the Suzuki coupling, especially when the substrates have strongly coordinating groups. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is more reactive than its organoboron or organotin counterparts. wikipedia.orgnumberanalytics.com The reaction involves coupling a thienylzinc halide with a halogenated pyridine in the presence of a palladium or nickel catalyst. wikipedia.org Negishi couplings are known for their high reactivity and the ability to form C-C bonds involving sp², sp³, and sp hybridized carbons. wikipedia.org The organozinc reagents can be prepared in situ, and the reaction often proceeds with high yield and selectivity, making it a powerful tool for constructing complex molecules. acs.orgresearchgate.net

Table 2: Overview of Cross-Coupling Reactions for Pyridine-Thiophene Linkage

Reaction Pyridine Partner (Example) Thiophene Partner (Example) Catalyst System (Example) General Remarks
Suzuki-Miyaura 2-Chloro-6-bromonicotinic acid Thiophene-2-boronic acid Pd(PPh₃)₄, Na₂CO₃ nih.gov Widely used; low toxicity of boron reagents; can be challenging for electron-deficient pyridines. nih.gov
Stille 2-Chloro-6-halonicotinic acid 2-(Tributylstannyl)thiophene Pd(PPh₃)₄ rsc.org Tolerant of many functional groups; can give high yields; toxicity of tin byproducts is a major drawback. rsc.orgrsc.org
Negishi 2-Chloro-6-halonicotinic acid 2-Thienylzinc chloride Pd(dba)₂, XPhos researchgate.net High reactivity of organozinc reagent; high yields and selectivity; moisture sensitive. wikipedia.orgnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) Approaches on Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the functionalization of heteroaromatic systems like pyridine. The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which makes it susceptible to attack by nucleophiles. youtube.com This reactivity is in contrast to electron-rich benzene (B151609) rings, which typically undergo electrophilic substitution.

The mechanism of SNAr on a pyridine derivative, such as a chloropyridine, involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com Subsequently, the leaving group (e.g., a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

The positions on the pyridine ring are not equally reactive towards nucleophilic attack. The electron-withdrawing effect of the ring nitrogen is most pronounced at the ortho (2/6) and para (4) positions, making these sites the most activated for SNAr. youtube.com Consequently, nucleophilic substitution occurs preferentially at these positions. The reactivity of the pyridine nucleus can be further enhanced by N-alkylation or N-oxidation, which places a positive charge on the nitrogen atom, thereby increasing the ring's electron deficiency. youtube.com

In the context of synthesizing precursors for this compound, SNAr reactions are highly relevant. For instance, in a precursor like 2,6-dichloronicotinic acid, a nucleophile could selectively displace one of the chloro groups. The regioselectivity of this substitution—whether the nucleophile attacks the C2 or C6 position—is influenced by the electronic and steric nature of other substituents on the ring. researchgate.net Research on the SNAr of 3-substituted-2,6-dichloropyridines with 1-methylpiperazine (B117243) has shown that the nature of the substituent at the 3-position can significantly influence which chlorine atom is displaced. researchgate.net Although the regioselectivity did not correlate with lipophilicity or inductive effects, a statistically significant correlation with the Verloop steric parameter B1 was observed. researchgate.net

Table 1: Effect of 3-Substituent on Regioselectivity in SNAr of 2,6-Dichloropyridines
3-SubstituentSolventRatio of 2-Isomer to 6-IsomerReference
-COOHAcetonitrile9:1 researchgate.net
-CONH₂Acetonitrile9:1 researchgate.net
-COOCH₃Acetonitrile>9:1 researchgate.net
-CNAcetonitrile1:1 researchgate.net

This table is illustrative of general principles of regioselectivity and is based on findings from related structures.

Integrated Multi-step Syntheses of this compound

The construction of a molecule with the specific substitution pattern of this compound typically requires a multi-step synthetic sequence. youtube.comlibretexts.org A logical approach involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com

A plausible retrosynthetic disconnection for this compound is the carbon-carbon bond between the pyridine ring and the thiophene ring. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, as the key bond-forming step. This strategy identifies a crucial precursor: a 2,6-dihalo-nicotinic acid derivative.

Based on this analysis, a hypothetical forward synthesis can be proposed:

Preparation of a Key Intermediate: The synthesis would likely commence from a nicotinic acid derivative. A critical intermediate such as 2,6-dichloronicotinic acid can be prepared, potentially through chlorination of a suitable precursor. The carboxylic acid group may be protected as an ester (e.g., a methyl or ethyl ester) to prevent side reactions and improve solubility in organic solvents during the cross-coupling step. researchgate.net

Regioselective Cross-Coupling: The 2,6-dichloronicotinate ester would then undergo a regioselective cross-coupling reaction with a thiophene-based organometallic reagent, such as 2-thienylboronic acid (for a Suzuki coupling) or 2-(tributylstannyl)thiophene (for a Stille coupling). The challenge in this step is to achieve selective reaction at the C6 position while leaving the C2 chloro substituent intact. The electronic environment created by the ester at C3 and the nitrogen atom at C1 influences the relative reactivity of the C2 and C6 positions.

Deprotection: The final step would be the hydrolysis of the ester group under acidic or basic conditions to yield the target carboxylic acid, this compound.

This multi-step approach allows for the systematic and controlled introduction of each functional group to achieve the desired molecular architecture. trine.edu

Optimization of Reaction Conditions and Yields in Synthetic Pathways

For the proposed synthesis of this compound, the palladium-catalyzed cross-coupling step is a prime candidate for optimization. Key parameters that would be investigated include the palladium source, the nature of the phosphine (B1218219) ligand, the base, the solvent, the reaction temperature, and the concentration of reactants. The choice of these parameters can dramatically affect the reaction's yield, rate, and regioselectivity. researchgate.netbibliotekanauki.pl

For example, in a hypothetical Suzuki coupling to form the pyridine-thiophene bond, one might screen a variety of palladium catalysts and ligands. The choice of base is also critical, as it participates in the transmetalation step of the catalytic cycle. The solvent must be able to dissolve the reactants and facilitate the catalytic process, with common choices including toluene, dioxane, or mixtures of solvents with water.

Table 2: Hypothetical Optimization Parameters for Suzuki Coupling Step
ParameterVariables to ScreenPotential Outcome
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃Affects catalytic activity and stability
Ligand PPh₃, SPhos, XPhos, RuPhosInfluences yield, selectivity, and reaction rate
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Affects transmetalation efficiency and can prevent side reactions
Solvent Toluene, Dioxane, DMF, Acetonitrile/WaterInfluences solubility, reaction rate, and catalyst stability
Temperature Room Temperature to 120 °CImpacts reaction kinetics and selectivity
Reaction Time 1 hour to 24 hoursDetermines reaction completion and potential for byproduct formation

This table presents a general framework for optimizing a key synthetic step and does not represent experimentally verified data for this specific reaction.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Thien 2 Ylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-Chloro-6-thien-2-ylnicotinic acid is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic rings.

The pyridine ring possesses two protons, and the thiophene ring has three. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling patterns between these protons would provide information about their relative positions on the ring. Similarly, the two protons on the pyridine ring would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the thienyl group. mdpi.comtandfonline.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10broad singlet
Pyridine-H7.5 - 8.5doublet, doublet
Thiophene-H7.0 - 8.0multiplet

Note: Predicted values are based on the analysis of similar substituted nicotinic acid and thienyl-pyridine compounds.

Carbon-13 (¹³C) NMR Analysis for Backbone Carbon Identification

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show signals for the six carbons of the pyridine ring, the four carbons of the thiophene ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically observed at a downfield chemical shift, usually in the range of 160-180 ppm. mdpi.com The carbons attached to the electronegative chlorine atom and the nitrogen atom in the pyridine ring will also exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)160 - 170
Pyridine C-Cl150 - 155
Pyridine C-Thienyl155 - 160
Other Pyridine C120 - 140
Thiophene C125 - 145

Note: Predicted values are based on the analysis of related 2-chloronicotinic acid derivatives and thienyl-substituted pyridines. mdpi.comsci-hub.boxsciforum.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same ring system. For instance, it would show correlations between the adjacent protons on the pyridine ring and between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine ring, the thiophene ring, and the carboxylic acid group. For example, correlations would be expected between the thiophene protons and the pyridine carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in molecules with chiral centers, in this planar aromatic system, NOESY can provide information about through-space proximity of protons, further confirming the proposed structure.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition and the molecular formula of the compound with a high degree of confidence. For this compound (C₁₀H₆ClNO₂S), the expected exact mass can be calculated and compared to the experimental value. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition. sci-hub.box

Table 3: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₁₀H₇³⁵ClNO₂S⁺240.9886
C₁₀H₇³⁷ClNO₂S⁺242.9856

Note: The presence of both ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two major peaks for the molecular ion, separated by two mass units.

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure.

For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) as a neutral molecule (45 Da), or the loss of carbon monoxide (CO) from the carboxylic acid group. Cleavage of the bond between the pyridine and thiophene rings is also a plausible fragmentation pathway. The fragmentation of the parent compound, 2-(2-thienyl)pyridine (B1198823), often shows the loss of HCN from the pyridine ring, a pattern that might also be observed here. chemicalbook.com Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be a composite of the vibrational modes of the carboxylic acid, the 2-chloropyridine (B119429) ring, and the thiophene ring.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups. The O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad band in the IR spectrum, generally in the range of 3300-2500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration for a dimerized carboxylic acid is anticipated to be a strong, intense band in the IR spectrum between 1760-1690 cm⁻¹. libretexts.org

The vibrational modes of the pyridine and thiophene rings, along with the C-Cl bond, would also present characteristic bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring usually appear in the 700-600 cm⁻¹ range. The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ region. libretexts.org

A detailed assignment of the principal vibrational modes expected for this compound, based on data from similar compounds, is presented in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectrum Notes
O-H stretch (Carboxylic acid dimer)3300-2500IRBroad, strong absorption
Aromatic C-H stretch3100-3000IR, RamanMedium to weak intensity
C=O stretch (Carboxylic acid dimer)1760-1690IRStrong, sharp absorption
Pyridine ring C=C, C=N stretches1600-1450IR, RamanMultiple bands of varying intensity
Thiophene ring C=C stretches1550-1400IR, RamanMultiple bands
O-H in-plane bend1440-1395IRMedium intensity
C-O stretch1320-1210IRStrong intensity
O-H out-of-plane bend950-910IRBroad, medium intensity
C-Cl stretch850-550IR, RamanStrong in Raman

This table is predictive and based on characteristic group frequencies. Actual values for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, the single-crystal X-ray structure of this compound has not been reported. However, the analysis of crystal structures of related nicotinic acid derivatives, such as 2-chloronicotinic acid, provides a strong basis for predicting its solid-state conformation. nih.gov

It is highly probable that this compound would crystallize to form centrosymmetric dimers in the solid state, a common feature for carboxylic acids. This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid moieties of two molecules (O-H···O).

A hypothetical representation of the dimeric structure is shown below:

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Chemical Transformations and Reactivity Studies of 2 Chloro 6 Thien 2 Ylnicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters, amides, and acid halides, as well as reduction to alcohols and aldehydes.

Esterification and Amidation Reactions

Esterification: The conversion of 2-Chloro-6-thien-2-ylnicotinic acid to its corresponding esters can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk For more sensitive substrates, or when milder conditions are required, other esterification methods can be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of mixed anhydrides. nih.govacs.org

Amidation: The synthesis of amides from this compound can be performed by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid group to enhance its reactivity towards the amine nucleophile. Common activating agents include carbodiimides (e.g., DCC, EDC) and various phosphonium (B103445) or uronium-based coupling reagents (e.g., BOP, HBTU). Alternatively, the amidation can be catalyzed by boric acid, which has been shown to be effective for a range of carboxylic acids and amines, including those with sensitive functional groups. nih.gov Mechanochemical methods, which involve grinding the reactants together, have also been developed as an environmentally friendly approach to amide synthesis. google.com

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent/Catalyst Product Reference(s)
Carboxylic Acid Alcohol, H₂SO₄ Ester chemguide.co.ukmasterorganicchemistry.com
Carboxylic Acid Alcohol, DCC Ester nih.gov
Carboxylic Acid Amine, HBTU, Base Amide
Carboxylic Acid Amine, Boric Acid Amide nih.gov

Decarboxylation Pathways and Derivatives

The decarboxylation of heteroaromatic carboxylic acids, such as this compound, can be a challenging transformation that often requires elevated temperatures or the use of a catalyst. The stability of the resulting carbanion or the transition state leading to it plays a crucial role in the feasibility of the reaction. For some pyridine (B92270) carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a copper catalyst. orgsyn.org The decarboxylation of certain cannabinoid acids, for example, has been studied kinetically at various temperatures, showing a first-order reaction process. orgsyn.orguark.edu In the case of this compound, successful decarboxylation would lead to the formation of 2-chloro-6-(thiophen-2-yl)pyridine.

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-chloro-6-(thiophen-2-yl)pyridin-3-yl)methanol, or to an aldehyde, 2-chloro-6-(thiophen-2-yl)nicotinaldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols. However, these reagents are highly reactive and may also affect other functional groups in the molecule. A milder and more selective alternative is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS). For instance, 2-chloro-6-(trifluoromethyl)nicotinic acid has been successfully reduced to the corresponding alcohol using a borane-THF complex. chemicalbook.com Similarly, 6-chloronicotinic acid has been reduced to (6-chloropyridin-3-yl)methanol using a borane complex. prepchem.com Another method involves the reduction of the corresponding ester, such as methyl 6-chloronicotinate, with sodium borohydride (B1222165) in the presence of methanol. prepchem.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more complex as aldehydes are more easily reduced than carboxylic acids. This transformation is typically achieved indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The reduction of the acid chloride to an aldehyde can then be accomplished using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.

Table 2: Examples of Reduction Reactions of Chloronicotinic Acids and Their Derivatives

Starting Material Reagent Product Reference(s)
2-Chloro-6-(trifluoromethyl)nicotinic acid Borane-THF complex (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol chemicalbook.com
6-Chloronicotinic acid Borane/TMF complex 6-Chloro-3-pyridinemethanol prepchem.com
Methyl 6-chloronicotinate Sodium borohydride, Methanol 6-Chloro-3-pyridylmethanol prepchem.com

Acid Halide Formation and Subsequent Reactions

The carboxylic acid functionality of this compound can be converted into a more reactive acid halide, typically an acid chloride. This is a key transformation as acid chlorides are versatile intermediates for the synthesis of a wide range of other carboxylic acid derivatives.

Acid Halide Formation: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com Other chlorinating agents such as oxalyl chloride and phosphorus pentachloride (PCl₅) can also be used. For example, 2-chloronicotinic acid can be converted to 2-chloronicotinoyl chloride by refluxing with thionyl chloride. prepchem.com A process for preparing 2-chloronicotinoyl chloride from 2-hydroxynicotinic acid using phosphorus oxychloride (POCl₃) has also been described. google.com

Subsequent Reactions: 2-Chloro-6-thien-2-ylnicotinoyl chloride, once formed, can readily react with a variety of nucleophiles. For example, it can react with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the carboxylic acid. These reactions are typically fast and proceed in high yields under mild conditions.

Transformations Involving the Chlorine Substituent

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atom and the carboxylic acid group.

Nucleophilic Displacement Reactions (e.g., with amines, alcohols, thiols)

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates).

With Amines: The reaction with amines, known as amination, is a common method for introducing nitrogen-containing substituents onto the pyridine ring. The reaction of 2-chloronicotinic acid with various anilines can be achieved under solvent- and catalyst-free conditions, or with the aid of a catalyst like boric acid. nih.govnih.govd-nb.info The electronic nature of the substituents on the aniline (B41778) can affect the reaction yield, with electron-donating groups generally leading to higher yields. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction of 2-chloronicotinic acid with amines. researchgate.net Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming C-N bonds and can be applied to chloroheterocycles. rsc.orgresearchgate.net

With Alcohols and Thiols: The chlorine atom can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (from alcohols) would yield the corresponding 2-alkoxy derivatives, while reactions with thiolates (from thiols) would produce 2-thioether compounds. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or thiolate. The reactivity of the chlorine atom in 2-chloronicotinic acid derivatives towards nucleophilic substitution is well-documented and provides a versatile route to a wide range of functionalized pyridines. uark.edu

Table 3: Examples of Nucleophilic Substitution Reactions on Chloropyridine Derivatives

Substrate Nucleophile Conditions/Catalyst Product Type Reference(s)
2-Chloronicotinic acid Aromatic amines Solvent-free, heat 2-(Arylamino)nicotinic acids nih.gov
2-Chloronicotinic acid Anilines Boric acid, heat 2-(Arylamino)nicotinic acids nih.govd-nb.info
2-Chloronicotinic acid Aliphatic/Aromatic amines Microwave, base 2-Aminonicotinic acids researchgate.net
Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate Primary aromatic amines Pd(OAc)₂, CsF 2-(Arylamino) derivative researchgate.net

Further Cross-Coupling Reactions at the C-Cl Bond (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the C-2 position of the pyridine ring represents a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Cl bond toward oxidative addition to a Pd(0) catalyst, a crucial step in these catalytic cycles.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org For substrates like this compound, the Buchwald-Hartwig amination would involve coupling the 2-chloropyridine (B119429) core with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org Research on the amination of 2-chloropyridines and related 2,6-dihaloisonicotinic acid derivatives has shown that these reactions are highly sensitive to the choice of ligand, base, and reaction partners. researchgate.net Selective mono-amination of 2,6-dichloropyridine (B45657) derivatives has been achieved, demonstrating that the C-2 chloride can be selectively targeted. nih.gov For the title compound, this would allow for the synthesis of various 2-amino-6-thien-2-ylnicotinic acid derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-2 of the pyridine ring and a terminal alkyne. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Studies on 2,4-dichloroquinolines have demonstrated that the chloro group at the 2-position is more susceptible to oxidative addition with Pd(0) than a chloro group at the 4-position, allowing for regioselective alkynylation. beilstein-journals.org This selectivity is attributed to the electronic influence of the ring nitrogen. beilstein-journals.org This suggests that this compound would readily undergo Sonogashira coupling to yield 2-alkynyl-6-thien-2-ylnicotinic acid derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond with vinylic substitution. diva-portal.orglibretexts.org While generally more challenging with aryl chlorides compared to bromides or iodides, the use of specialized ligands, such as bulky alkylphosphines, has enabled efficient Heck reactions with chloroarenes. diva-portal.orgnih.gov The reaction of this compound with various alkenes could provide access to compounds with vinyl-substituted pyridine cores.

Table 1: Representative Conditions for Cross-Coupling Reactions on 2-Chloropyridine Scaffolds
ReactionCatalyst/LigandBaseCoupling PartnerTypical ConditionsReference
Buchwald-Hartwig AminationPd(OAc)₂ / XPhos or BINAPNaOt-Bu or K₂CO₃Primary/Secondary AminesToluene or Dioxane, 80-110 °C researchgate.net
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)Terminal AlkynesEt₃N or DMF, rt to 80 °C beilstein-journals.orgbeilstein-journals.org
Heck ReactionPd(OAc)₂ / P(t-Bu)₃NaOAc or Cs₂CO₃Alkenes (e.g., Styrene, Acrylates)DMF or Dioxane, 100-140 °C diva-portal.org

Reductive Dechlorination Strategies

Removal of the chlorine atom from the C-2 position via reductive dechlorination yields the parent compound, 6-thien-2-ylnicotinic acid. This transformation can be approached through several methods.

Catalytic hydrogenation is a common strategy, often employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. However, care must be taken to avoid reduction of the thiophene (B33073) or pyridine rings, which can sometimes occur under harsh conditions.

Interestingly, studies on the microbial degradation of chloropyridines have shown that some isomers are highly resistant to reductive dechlorination under anaerobic conditions. tandfonline.comresearchgate.nettandfonline.com Specifically, 2,6-dichloropyridine was not found to be metabolized in freshwater sediment slurries over long incubation periods, suggesting that the 2-chloro-substituted pyridine core can be persistent. tandfonline.comresearchgate.net

More targeted chemical methods have been developed. A recent process for the dechlorination of chloropyridines utilizes a carbonate-activated hydrogen peroxide system. acs.orgresearchgate.net In this method, the pyridine nitrogen is first oxidized to the corresponding N-oxide by peroxymonocarbonate (HCO₄⁻). This N-oxidation activates the C-Cl bond, facilitating a subsequent nucleophilic dechlorination step by the hydroperoxide anion (HO₂⁻). acs.org This controllable, two-step process has been shown to be significantly more effective than processes relying solely on nucleophilic attack by HO₂⁻. acs.org

Reactivity of the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic substitution reactions and can be functionalized via metalation.

Electrophilic Aromatic Substitution on Thiophene (e.g., halogenation, nitration)

Thiophene is significantly more reactive towards electrophiles than benzene (B151609). imperial.ac.uk Electrophilic aromatic substitution (SₑAr) on thiophene occurs preferentially at the α-positions (C-2 and C-5) due to the superior stabilization of the cationic intermediate. researchgate.netpearson.com In this compound, the thiophene ring is substituted at its C-2 position by the pyridine ring. Therefore, electrophilic attack is strongly directed to the vacant C-5 position.

Common electrophilic substitution reactions applicable to the thiophene moiety include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions to install a halogen at the C-5 position of the thiophene ring. researchgate.net

Nitration: Nitration can be performed using mild nitrating agents, such as acetyl nitrate, to introduce a nitro group at the C-5 position. Harsher conditions (e.g., mixed acid) are generally avoided due to the sensitivity of the thiophene ring.

Table 2: Conditions for Electrophilic Aromatic Substitution on 2-Substituted Thiophenes
ReactionReagentExpected Product PositionReference
BrominationN-Bromosuccinimide (NBS) in DMF or CCl₄5-bromo-thienyl st-andrews.ac.uk
ChlorinationN-Chlorosuccinimide (NCS) in Acetic Acid5-chloro-thienyl researchgate.net
NitrationHNO₃ / Acetic Anhydride5-nitro-thienyl st-andrews.ac.uk

Metalation and Further Functionalization (e.g., lithiation, Grignard reactions)

The protons on the thiophene ring are more acidic than those on benzene, facilitating deprotonation (metalation) with strong bases. imperial.ac.uk For a 2-substituted thiophene, metalation with an organolithium reagent like n-butyllithium (n-BuLi) occurs regioselectively at the C-5 position. st-andrews.ac.ukacs.org The resulting 5-lithio intermediate is a potent nucleophile that can react with a wide range of electrophiles to install new functional groups.

Alternatively, Grignard reagents can be prepared, for instance, by reacting a 5-bromo-thienyl derivative (prepared via halogenation as described in 4.3.1) with magnesium metal. The resulting Grignard reagent can then be used in subsequent reactions, such as carbonation with CO₂ to form a carboxylic acid. beilstein-journals.org

Pyridine Ring Functionalization and Modifications

Electrophilic Aromatic Substitution on Pyridine (if activated)

The pyridine ring is an electron-deficient heterocycle due to the electron-withdrawing effect of the nitrogen atom. youtube.com This inherent electronic nature, compounded by the presence of two other electron-withdrawing groups (the C-2 chloro and C-3 carboxylic acid), makes the pyridine ring in this compound highly deactivated towards electrophilic aromatic substitution. youtube.com

Should a reaction be forced under harsh conditions, substitution would be expected to occur at a position meta to the ring nitrogen, which is the C-5 position (the C-3 position being occupied by the carboxylic acid). Research on the site-selective substitution of a similarly structured compound, 2-chloro-6-(trifluoromethyl)pyridine, demonstrates that functionalization of such deactivated rings is challenging but possible. epfl.ch

A more viable strategy to enhance the reactivity of the pyridine ring is through N-oxidation. youtube.com Treatment with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would convert the pyridine to the corresponding pyridine-N-oxide. The N-oxide group is activating and directs electrophilic attack to the C-4 position (para to the N-oxide). However, in this specific molecule, the C-4 position is sterically hindered, and the electronic effects of the other substituents would need to be carefully considered.

N-Oxidation and other Heteroatom Modifications

The introduction of heteroatoms or the modification of existing ones within the this compound scaffold represents a key strategy for modulating its physicochemical and pharmacological properties. While specific literature on the N-oxidation of this compound is not extensively documented, the N-oxidation of nicotinic acid and its derivatives is a well-established transformation. wikipedia.org This reaction typically involves treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or a peroxy acid, leading to the corresponding pyridine N-oxide. The resulting N-oxide can exhibit altered electronic properties, increased water solubility, and different metabolic stability compared to the parent compound. Furthermore, the N-oxide functionality can serve as a handle for further synthetic transformations.

Beyond N-oxidation, other heteroatom modifications can be envisaged for this scaffold. The chlorine atom at the 2-position is susceptible to nucleophilic substitution by various heteroatom-containing nucleophiles. For instance, reactions with amines, thiols, or alcohols can lead to the corresponding 2-amino, 2-thio, or 2-alkoxy derivatives. These transformations significantly expand the chemical space accessible from the parent molecule.

A notable example of such modifications includes the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, which proceeds through nucleophilic substitution. atlantis-press.comresearchgate.net This type of derivatization highlights the potential to introduce diverse heterocyclic moieties at the 2-position, thereby influencing the molecule's biological activity and pharmacokinetic profile.

Another avenue for heteroatom modification involves the thiophene ring. Electrophilic substitution reactions on the thiophene ring could introduce additional functional groups, although the reactivity of the thiophene ring is influenced by the electron-withdrawing nature of the attached nicotinic acid moiety.

The following table summarizes potential heteroatom modifications based on known reactivity of related nicotinic acid derivatives:

Modification Type Reagents and Conditions Potential Product Reference
N-OxidationH₂O₂ or m-CPBAThis compound N-oxide wikipedia.org
AminationVarious amines, base, heat or microwave2-Amino-6-thien-2-ylnicotinic acid derivatives researchgate.net
ThiolationThiols, base2-Thio-6-thien-2-ylnicotinic acid derivativesGeneral Knowledge
AlkoxylationAlcohols, base2-Alkoxy-6-thien-2-ylnicotinic acid derivativesGeneral Knowledge

Derivatization Strategies for Library Synthesis and Scaffold Diversification

The this compound core structure is a valuable starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery. Its inherent functionality allows for a multitude of derivatization strategies to explore the surrounding chemical space and to develop structure-activity relationships (SAR).

One of the most straightforward approaches to library synthesis is the derivatization of the carboxylic acid group. Standard amide coupling reactions with a diverse panel of amines can rapidly generate a library of amides. These reactions are typically high-yielding and tolerant of a wide range of functional groups. Similarly, esterification with various alcohols can produce a library of esters.

The chloro group at the 2-position serves as a key handle for diversification. As mentioned previously, nucleophilic aromatic substitution can be employed to introduce a wide array of substituents. The use of automated parallel synthesis platforms can facilitate the reaction of this compound with a large number of amines, thiols, and alcohols to create a library of 2-substituted nicotinic acid derivatives. For example, the synthesis of 2-arylaminonicotinic acids has been achieved through microwave-assisted, catalyst-free amination of 2-chloronicotinic acid in water, a method amenable to library synthesis. researchgate.net

Scaffold hopping, a strategy to identify isosteric replacements for a core molecular scaffold, can also be applied. nih.govpharmablock.comresearchgate.net The thienyl group, for instance, could be replaced by other five- or six-membered heterocycles or even carbocyclic rings to explore different regions of chemical space while potentially retaining or improving biological activity. Bioisosteric replacement of the thiophene ring could lead to novel scaffolds with altered ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Furthermore, the nicotinic acid core itself can be modified. Ring-opening strategies or the introduction of additional substituents on the pyridine ring can lead to significant scaffold diversification. The development of novel N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid for herbicidal applications showcases how derivatization can lead to new biological activities. acs.org

The table below outlines several derivatization strategies for library synthesis starting from this compound:

Applications of 2 Chloro 6 Thien 2 Ylnicotinic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Polycyclic Heterocyclic Systems

The architecture of 2-Chloro-6-thien-2-ylnicotinic acid is ideally suited for the synthesis of fused, polycyclic heterocyclic systems. The presence of the chloro and carboxylic acid groups on the pyridine (B92270) ring serves as reactive handles for intramolecular cyclization reactions, a cornerstone strategy in modern synthetic chemistry.

Palladium-catalyzed intramolecular reactions are a powerful method for forming new rings. nih.govrsc.orgchemrxiv.org For instance, synthetic routes toward 7-azaoxindoles, which are important biological scaffolds, have utilized 2-chloronicotinic acid as a starting material. acs.org This suggests that this compound could be a key precursor for analogous fused lactams. The general approach involves the formation of an amide at the carboxylic acid position, followed by a palladium-catalyzed intramolecular C-N or C-C bond formation, displacing the chlorine atom to construct a new fused ring.

Furthermore, the thienylpyridine core itself is a precursor to fused systems like thieno[3,2-b]pyridines. These scaffolds have been identified as attractive cores for highly selective kinase inhibitors. nih.govresearchgate.netresearchgate.net The synthesis of such fused systems often involves intramolecular cyclization, where the thiophene (B33073) and pyridine rings are joined. While specific methods starting from this compound are not detailed in the literature, its structure provides the necessary components for such transformations, potentially through intramolecular Heck cyclizations or other palladium-catalyzed processes. rsc.org The synthesis of various polycyclic hetero-fused systems often relies on the strategic functionalization and subsequent cyclization of pyrimidine (B1678525) or pyridine precursors. nih.gov

Precursor for Advanced Organic Materials and Functional Molecules

The combination of an electron-rich thiophene ring and an electron-deficient pyridine ring gives this compound a distinct donor-acceptor (D-A) character. This electronic feature is highly sought after in materials science for the development of advanced organic materials with tailored photophysical and electrochemical properties. cdnsciencepub.com

Thienylpyridine derivatives are foundational components in organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). smolecule.com The planar structure and π-conjugated system facilitate electron delocalization, which is essential for charge transport in electronic devices. Research has demonstrated that incorporating thienylpyridine units into polymer matrices can significantly enhance electrical conductivity and thermal stability.

Moreover, thienylpyridines serve as excellent ligands for creating highly luminescent transition metal complexes, particularly with iridium(III) and platinum(II). researchgate.netresearchgate.netresearchgate.net These complexes are used in solid-state light-emitting electrochemical cells (LECs) and as phosphorescent emitters in OLEDs. researchgate.netacs.org The 2-(2-thienyl)pyridine (B1198823) ligand, a core part of the title compound, is frequently used to synthesize cyclometalated complexes that exhibit strong and tunable emission properties. researchgate.netresearchgate.net The carboxylic acid and chlorine on this compound provide synthetic handles to incorporate this potent luminophore into larger, more complex material architectures.

Material ClassCore StructurePotential ApplicationRelevant Compounds from Literature
Organic SemiconductorsThienylpyridineOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)2,4,6-Tri(2-thienyl)pyridine, 2,6-Bis(2-thienyl)pyridine researchgate.net
Conductive PolymersPoly(thienylpyridine)Antistatic coatings, sensors, electronic circuitsPolymers incorporating 2-(2-Thienyl)pyridine
Luminescent Complexes[Ir(thpy)₂(N^N)]⁺Organic Light-Emitting Diodes (OLEDs), Light-Emitting Electrochemical Cells (LECs)Iridium(III) complexes with 2-(2-thienyl)pyridine (Hthpy) ligands researchgate.net
Photoswitchable MaterialsThienylpyridine-BoraneMolecular switches, data storageDiarylethene-containing thienylpyridine–bis(alkynyl)borane complexes acs.org

Utility in Multi-Component Reactions (MCRs) for Rapid Diversification

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. jsynthchem.com The structure of this compound, specifically its carboxylic acid moiety, makes it an ideal substrate for two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions. researchgate.netbohrium.com

The Ugi four-component reaction (Ugi-4CR) combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to produce a bis-amide product. mdpi.com A study by Trang and coworkers demonstrated an efficient one-pot, four-component reaction using 2-chloronicotinic acid, various amines, benzaldehydes, and t-butyl isocyanide to synthesize a library of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. jsynthchem.com This serves as a direct precedent, indicating that this compound could be readily employed in similar transformations to rapidly generate libraries of complex molecules.

Similarly, the Passerini three-component reaction involves a carboxylic acid, an aldehyde, and an isocyanide to yield an α-acyloxy amide. researchgate.net The resulting products from both Ugi and Passerini reactions using this compound would retain the chloro and thienyl functionalities, which can be used for subsequent post-MCR modifications, such as cross-coupling reactions, to achieve even greater molecular diversity from a single MCR scaffold.

MCR ComponentExample Reactant for Hypothetical Ugi Reaction
Carboxylic Acid This compound
AmineBenzylamine
AldehydeBenzaldehyde
Isocyanidetert-Butyl isocyanide
Product α-Acylamino carboxamide with pyridine-thiophene core

Design and Synthesis of Molecular Scaffolds for Chemical Biology Probes

In chemical biology and drug discovery, a "molecular scaffold" refers to a core structure that can be systematically decorated with various functional groups to create libraries of compounds for screening against biological targets. columbia.edu The thienylpyridine core of this compound represents a privileged scaffold, particularly for targeting protein kinases.

Recent studies have identified the fused thieno[3,2-b]pyridine (B153574) scaffold as a template for developing highly selective kinase inhibitors. nih.govresearchgate.netresearchgate.net This scaffold is notable because its weak interaction with the highly conserved kinase hinge region allows for unique binding modes that anchor the inhibitor in the less conserved back pocket of the ATP-binding site. nih.govresearchgate.net This strategy can lead to inhibitors with high kinome-wide selectivity. Mapping the chemical space around this central thieno[3,2-b]pyridine core has yielded potent and selective inhibitors for underexplored kinases like Haspin and CDKLs, with some compounds meeting the criteria for quality chemical probes suitable for in vivo studies. nih.govresearchgate.net Given that this compound can be a precursor to such fused systems, it is a valuable starting point for the design of these targeted probes. The replacement of common phenyl rings with heterocyclic systems like pyridine and thiophene is a known strategy to improve metabolic stability and introduce new hydrogen bonding interactions. researchgate.net

Kinase Target FamilyScaffold TypeSignificanceExample Inhibitors from Literature
Haspin, CDKLsThieno[3,2-b]pyridineHighly selective, ATP-competitive, targets underexplored kinases. nih.govresearchgate.netMU1920, MU1464, MU1668 nih.govresearchgate.net
EGFRAminobenzimidazoleOvercomes drug resistance mutations. biorxiv.orgBI-4020 biorxiv.org
BRAF, VEGFRVarious HeterocyclesApproved anticancer agents. frontiersin.orgVemurafenib, Sorafenib frontiersin.org
MNK1/2ImidazopyridineOptimized via computational studies for high affinity. frontiersin.orgCompound 48 frontiersin.org

Development of Functionalized Molecular Probes for Spectroscopic or Imaging Applications

The inherent electronic properties of the thiophene-pyridine motif make it an excellent platform for developing functionalized molecular probes for spectroscopy and imaging. Thiophene-pyridine conjugates often exhibit strong fluorescence, a property that can be harnessed for sensing and bioimaging. ontosight.ai

For instance, highly fluorescent donor-acceptor-donor molecules based on a triazolopyridine–thiophene structure have been synthesized and used as efficient, reversible pH sensors in solution and on solid supports. rsc.org The protonation and deprotonation of the pyridine nitrogen atom modulate the fluorescence emission, allowing for the detection of pH changes. rsc.org Other thienylpyridine derivatives have been developed as selective fluorescent probes for detecting species like hypochlorite (B82951) or metal ions such as mercury(II) and palladium(II). researchgate.netpdx.eduresearchgate.net The coordination of the metal ion to the nitrogen and sulfur atoms of the thienylpyridine ligand alters its electronic structure, leading to a detectable change in the fluorescence signal. pdx.edu

Furthermore, the thienylpyridine ligand is widely used to create phosphorescent transition metal complexes with platinum(II) and iridium(III). researchgate.netnih.gov These complexes are attractive for bioimaging due to their large Stokes shifts, long emission lifetimes, and high photostability, which allows for real-time imaging in living systems with reduced background interference. nih.gov The carboxylic acid on this compound could serve as a convenient attachment point for conjugating these powerful luminophores to biomolecules or targeting moieties.

Probe TypeCore ScaffoldAnalyte/ApplicationDetection Mechanism
Fluorescent pH SensorTriazolopyridine–thiophenepH (0.0–7.0), acidic/basic gas rsc.orgProtonation/deprotonation of pyridine ring rsc.org
Fluorescent Ion Sensor2,5-bis(2-pyridyl)thiopheneMercury (Hg²⁺) pdx.eduRatiometric fluorescence response upon coordination pdx.edu
Fluorescent Ion SensorRhodamine-basedPalladium (Pd²⁺) researchgate.netFluorescence turn-on upon coordination researchgate.net
Bioimaging AgentPhenothiazine-thiophene-pyridineHypochlorite (ClO⁻) in living cells researchgate.netAggregation-induced emission enhancement (AIEE) and PET inhibition researchgate.net
Phosphorescent Imaging Agent[Ir(thpy)₂(N^N)]⁺Cellular Imaging researchgate.netnih.govMetal-to-Ligand Charge Transfer (MLCT) phosphorescence nih.gov

Exploration of the 2 Chloro 6 Thien 2 Ylnicotinic Acid Scaffold in Medicinal Chemistry Research

Design Principles for Nicotinic Acid-Based Bioactive Compounds

Nicotinic acid, a fundamental pyridine (B92270) carboxylic acid, is a vital organic compound with numerous roles in biological and pharmacological applications. tandfonline.comdergipark.org.tr Its derivatives have garnered significant attention in medicinal chemistry due to their potential to interact with a variety of biological targets. The design of bioactive compounds based on the nicotinic acid scaffold is often guided by several key principles, including the strategic modification of the pyridine ring and the carboxylic acid group to enhance potency, selectivity, and pharmacokinetic properties.

One common design strategy involves the introduction of various substituents onto the pyridine ring. For instance, the incorporation of a chlorine atom, as seen in 2-chloronicotinic acid, can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. chemistryjournal.net Halogens like chlorine can act as bioisosteres for other functional groups and can influence the molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Another important design principle is the concept of active substructure splicing, where the nicotinic acid scaffold is combined with other pharmacologically active moieties. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities. The thiophene (B33073) group in 2-Chloro-6-thien-2-ylnicotinic acid is an example of such a modification, as thiophene-containing compounds are known to possess a wide range of biological activities.

The carboxylic acid group of nicotinic acid is also a key site for modification. It can be converted to esters, amides, or other functional groups to modulate the compound's polarity and its ability to form hydrogen bonds with biological targets. These modifications are crucial for optimizing the drug-like properties of the molecule.

Scaffold Hybridization with Privileged Structures in Drug Discovery

Scaffold hybridization is a powerful strategy in modern drug discovery that involves combining two or more pharmacologically active scaffolds to create a single hybrid molecule with potentially enhanced or novel biological activities. tandfonline.com This approach can lead to the development of multi-target ligands or compounds with improved selectivity and potency. The this compound scaffold is an excellent candidate for hybridization due to the presence of both the "privileged" nicotinic acid and thiophene moieties.

The nicotinic acid core is a well-established pharmacophore found in numerous approved drugs and bioactive molecules. tandfonline.com Similarly, the thiophene ring is a common structural motif in many pharmaceuticals, known to impart favorable pharmacokinetic and pharmacodynamic properties. The combination of these two scaffolds in this compound creates a unique starting point for the design of novel drug candidates.

A successful example of scaffold hybridization, while not directly involving this compound, is the development of bitopic ligands targeting dopamine (B1211576) receptors. In one study, a primary pharmacophore was linked to a secondary pharmacophore to create potent and selective ligands for the dopamine D3 receptor. tandfonline.com This study highlights the potential of scaffold hybridization to generate compounds with complex pharmacological profiles that may be beneficial for treating central nervous system disorders. tandfonline.com

The general principle of scaffold hybridization can be applied to this compound by linking it to other privileged structures, such as those found in kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. This could lead to the discovery of new chemical entities with unique therapeutic potential.

Strategies for Derivatization to Explore Structure-Activity Relationships (SAR) of Analogues

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). This process involves making targeted chemical modifications to a molecule and assessing the impact of these changes on its biological activity. For this compound, several strategies can be employed to generate a library of analogues for SAR studies.

One key area for derivatization is the carboxylic acid group. This functional group can be readily converted into a variety of esters, amides, and hydrazides. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized from 2-chloronicotinic acid, and their herbicidal activities were evaluated. acs.orgresearchgate.netsci-hub.boxusda.govacs.org This study demonstrated that modifications at the amide nitrogen could significantly impact biological activity, with some derivatives showing excellent herbicidal properties. acs.orgresearchgate.netsci-hub.boxusda.govacs.org

Another important site for modification is the thiophene ring. The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups. These modifications can alter the steric and electronic properties of the molecule, potentially leading to improved interactions with the target protein.

The chlorine atom on the pyridine ring can also be a target for derivatization. While nucleophilic aromatic substitution on this position can be challenging, it is possible under certain conditions. Replacing the chlorine with other functional groups could provide valuable insights into the role of this substituent in the molecule's biological activity.

The following table summarizes potential derivatization strategies for this compound and the expected impact on its properties:

Derivatization SiteModificationPotential Impact on Properties
Carboxylic AcidEsterification, AmidationAltered polarity, hydrogen bonding capacity, and pharmacokinetic profile.
Thiophene RingHalogenation, Alkylation, ArylationModified steric and electronic properties, potentially improved target binding.
Pyridine RingSubstitution of ChlorineAltered electronic properties, potential for new interactions with the target.

By systematically exploring these derivatization strategies, medicinal chemists can gain a deeper understanding of the SAR of this compound analogues and identify compounds with optimized biological activity.

Insights into Molecular Recognition and Binding Motifs at a Theoretical Level

Computational chemistry plays an increasingly important role in modern drug discovery, providing valuable insights into the molecular recognition and binding motifs of bioactive compounds at a theoretical level. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how a ligand will interact with its biological target, guiding the design of more potent and selective inhibitors.

For nicotinic acid derivatives, computational studies have been employed to understand their electronic structure and binding characteristics. For example, a study on niacin and its halogenated derivatives used Density Functional Theory (DFT) calculations and molecular docking to investigate their interactions with lipoproteins. dergipark.org.tr The study found that the electronic properties of the niacin derivatives, influenced by the presence and position of halogen atoms, played a significant role in their binding affinities. dergipark.org.tr

A hypothetical molecular docking study of this compound with a target protein would likely reveal the following potential interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and would be expected to form key hydrogen bonds with amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic pyridine and thiophene rings could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom on the pyridine ring could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

The following table outlines the potential molecular interactions of this compound with a hypothetical protein target:

Functional GroupPotential InteractionInteracting Amino Acid Residues
Carboxylic AcidHydrogen BondingArginine, Lysine, Histidine, Serine, Threonine
Pyridine RingPi-Pi StackingPhenylalanine, Tyrosine, Tryptophan
Thiophene RingPi-Pi StackingPhenylalanine, Tyrosine, Tryptophan
Chlorine AtomHalogen BondingElectron-rich atoms (e.g., oxygen in carbonyl groups)

These theoretical insights can guide the rational design of new analogues of this compound with improved binding affinities and biological activities.

Chemoinformatic Analysis of Related Bioactive Nicotinic Acid Derivatives and Scaffolds

Chemoinformatics is a field that combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. This approach can be used to identify trends in structure-activity relationships, predict the properties of new compounds, and guide the design of novel drug candidates.

A chemoinformatic analysis of bioactive nicotinic acid derivatives can provide valuable insights into the key structural features that contribute to their biological activity. For example, a review of pyridine derivatives with antimicrobial and antiviral activities highlighted the importance of the pyridine nucleus and the presence of other heterocyclic rings in determining the therapeutic properties of these compounds. mdpi.com The review also emphasized the role of various substituents in modulating the pharmaceutical properties and binding modes of these molecules. mdpi.com

While a specific chemoinformatic analysis of this compound and its close analogues is not extensively documented, we can extrapolate from broader studies on nicotinic acid derivatives. A review on the medicinal importance of pyridine derivatives summarized the wide range of biological activities reported for this class of compounds, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net

A hypothetical chemoinformatic analysis of a dataset of thienyl-nicotinic acid derivatives could involve the following steps:

Data Collection: Assembling a dataset of known thienyl-nicotinic acid derivatives with their reported biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., molecular weight, logP), topological indices, and 3D descriptors.

Model Building: Using machine learning algorithms to build quantitative structure-activity relationship (QSAR) models that correlate the molecular descriptors with the biological activity.

Model Validation: Validating the QSAR models to ensure their predictive power.

Virtual Screening: Using the validated models to screen virtual libraries of new thienyl-nicotinic acid derivatives to identify compounds with predicted high activity.

The following table presents a hypothetical chemoinformatic profile for this compound, highlighting key descriptors that would be relevant in a QSAR study:

DescriptorValue (Predicted/Calculated)Relevance in QSAR
Molecular Weight239.68Influences absorption, distribution, and metabolism.
LogP(Value would be calculated)A measure of lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors1 (from carboxylic acid)Important for target binding.
Hydrogen Bond Acceptors3 (from N in pyridine, O's in carboxylic acid)Important for target binding.
Rotatable Bonds2Influences conformational flexibility.

Such a chemoinformatic approach would be a powerful tool for navigating the chemical space around the this compound scaffold and accelerating the discovery of new bioactive compounds.

Potential Contributions of the 2 Chloro 6 Thien 2 Ylnicotinic Acid Scaffold in Agrochemical Research

Design Considerations for Agrochemical Active Ingredients

The design of new agrochemical active ingredients is a multifaceted process that balances efficacy, selectivity, and environmental safety. The 2-Chloro-6-thien-2-ylnicotinic acid scaffold possesses several structural features that are advantageous in this regard. Nicotinic acid and its derivatives are well-established pharmacophores in agriculture, with commercial products like the herbicide diflufenican, the insecticide flonicamid, and the fungicide boscalid (B143098) demonstrating their versatility. nih.govresearchgate.net The pyridine (B92270) ring, a core component of this scaffold, is a key structural motif in numerous pesticides. sci-hub.box

The inclusion of a chlorine atom at the 2-position of the nicotinic acid core is a common strategy in agrochemical design. This substitution can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes or receptors and thereby increasing its biological activity. acs.orgnih.gov Furthermore, the presence of a halogen can affect the molecule's metabolic stability, prolonging its efficacy in the field. researchgate.net

The thienyl group at the 6-position is another critical design element. Thiophene (B33073), a sulfur-containing heterocycle, is a bioisostere of the benzene (B151609) ring and is found in several successful fungicides like silthiofam, ethaboxam, and penthiopyrad. mdpi.com The use of bioisosteric replacement is a powerful tool in medicinal and agrochemical chemistry to optimize lead compounds by modifying physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which can in turn enhance biological activity and selectivity. nih.gov The combination of the nicotinic acid and thiophene substructures, therefore, represents a rational approach to discovering novel agrochemicals. nih.govresearchgate.net

Synthetic Strategies for Herbicide Lead Compound Development

The development of efficient synthetic routes is crucial for the exploration of new herbicidal candidates. For the this compound scaffold, synthetic strategies would likely start from readily available precursors such as 2-chloronicotinic acid. This starting material is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. acs.orgpatsnap.comresearchgate.netresearchgate.netgoogle.com

One plausible synthetic pathway involves a cross-coupling reaction to introduce the thienyl group at the 6-position of the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming carbon-carbon bonds between aromatic rings and are widely used in the synthesis of complex molecules. For instance, 2,6-dichloropyridine (B45657) can be selectively coupled with an appropriate organotin or organoboron derivative of thiophene. Subsequent selective hydrolysis or oxidation of a suitable functional group at the 3-position could then yield the desired nicotinic acid.

Alternatively, the synthesis could commence from a pre-functionalized pyridine ring already bearing the thiophene moiety. For example, the synthesis of 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile has been reported, which could serve as a versatile intermediate. mdpi.com Hydrolysis of the nitrile group to a carboxylic acid would provide a compound closely related to the target scaffold.

Further derivatization of the carboxylic acid group of this compound can lead to a diverse library of potential herbicides. For example, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from 2-chloronicotinic acid has yielded compounds with significant herbicidal activity. sci-hub.boxacs.orgnih.govresearchgate.net Applying similar derivatization strategies to the this compound core could produce novel herbicide candidates.

Table 1: Herbicidal Activity of Related Nicotinic Acid Derivatives

Compound/DerivativeTarget Weed(s)Activity/EfficacyReference(s)
N-(arylmethoxy)-2-chloronicotinamidesAgrostis stolonifera (bentgrass)Excellent activity at 100 µM acs.orgnih.gov
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)IC50 value of 7.8 µM acs.orgnih.gov
Pyrido[2,3-d]pyrimidine derivatives from 2-chloronicotinic acidBentgrassGood activity at 1 mM mdpi.com
Nicotinoyl ureas from 2-chloronicotinic acidEchinochloa crusgalli80% root growth inhibition at 100 mg/L sioc-journal.cn

This table presents data for derivatives of 2-chloronicotinic acid to illustrate the herbicidal potential of this class of compounds.

Exploration of Structural Analogues in Fungicide and Insecticide Lead Generation

The versatility of the this compound scaffold extends beyond herbicides into the realms of fungicides and insecticides. By modifying the core structure and exploring its analogues, it is possible to generate lead compounds with different biological activities.

For fungicide development, the combination of nicotinic acid and thiophene is particularly promising. Research has shown that N-(thiophen-2-yl) nicotinamide (B372718) derivatives exhibit excellent fungicidal activities against pathogens like cucumber downy mildew. nih.gov For instance, certain derivatives have shown higher efficacy than commercial fungicides such as flumorph (B1672888) and mancozeb. nih.gov This suggests that the amide derivatives of this compound could be potent fungicides. The synthesis of such amides would typically involve the activation of the carboxylic acid group followed by reaction with various aminothiophenes or other amino-heterocycles.

Table 2: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

CompoundPathogenEfficacyReference(s)
Compound 4f (a N-(thiophen-2-yl) nicotinamide derivative)Cucumber Downy Mildew79% control at 200 mg/L nih.gov
Commercial Fungicide (flumorph)Cucumber Downy Mildew56% control at 200 mg/L nih.gov
Commercial Fungicide (mancozeb)Cucumber Downy Mildew76% control at 1000 mg/L nih.gov

In the context of insecticides, nicotinic acid derivatives have a long history, with nicotine (B1678760) itself being one of the first insecticides used. jocpr.com More modern insecticides like imidacloprid (B1192907) contain a 6-chloro-3-pyridinyl moiety, highlighting the importance of this structural feature for insecticidal activity. nih.gov The synthesis of various nicotinic acid derivatives has led to compounds with promising activity against pests like the green peach aphid and the American bollworm. jocpr.com By exploring derivatives of the this compound scaffold, particularly those that mimic the structural features of known nicotinoid insecticides, new insecticidal leads could be discovered. For example, converting the carboxylic acid to different amide or ester functionalities could yield compounds with potent insecticidal properties.

Structure-Based Design in Crop Protection Chemistry

Structure-based design is a powerful approach in modern agrochemical research that utilizes the three-dimensional structure of a biological target to design more effective and selective inhibitors. While specific structure-based design studies on this compound are not yet prevalent in the literature, the principles can be readily applied to this scaffold.

For herbicidal development, if the target enzyme is known (e.g., acetolactate synthase or protoporphyrinogen (B1215707) oxidase), computational docking studies could be employed to predict how derivatives of this compound would bind to the active site. This would allow for the rational design of substituents on both the pyridine and thiophene rings to maximize binding affinity and, consequently, herbicidal potency. For instance, Density Functional Theory (DFT) analysis has been used to optimize the structures of N-(arylmethoxy)-2-chloronicotinamides and understand their structure-activity relationships. sci-hub.box

Similarly, for fungicide and insecticide design, knowledge of the target protein structure is key. For example, if the target is a fungal enzyme like succinate (B1194679) dehydrogenase, as is the case for boscalid, the this compound scaffold could be computationally modeled into the active site to guide the synthesis of more potent analogues. The flexibility of the bond connecting the pyridine and thiophene rings, along with the various possible conformations of the carboxylic acid group or its derivatives, provides ample opportunities for optimization through structure-based design.

Theoretical Studies on Environmental Fate and Metabolism of Related Agrochemical Scaffolds

The environmental fate and metabolism of a new agrochemical are critical considerations for its registration and commercialization. Theoretical studies, often in conjunction with experimental data, can provide valuable insights into the persistence, degradation, and potential for mobility of a compound in the environment.

For pyridine-based herbicides, persistence in the environment can be a concern. Some pyridine carboxylic acid herbicides, such as clopyralid (B1669233) and picloram, are known to be persistent in soil and can potentially contaminate compost. epa.govnsw.gov.aufor.se The degradation of these compounds is primarily microbial, but photodegradation can also play a role. nsw.gov.autandfonline.com

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-thien-2-ylnicotinic acid, and how can reaction conditions be optimized for reproducibility?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloro-nicotinic acid derivatives are synthesized via halogenation of precursor thienyl-nicotinic acids using reagents like PCl₅ or SOCl₂. Reaction parameters (solvent, temperature, catalyst) must be systematically optimized:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Answer:

  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of bond angles/thermal ellipsoids .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT-135 experiments (e.g., thienyl protons at δ 7.1–7.5 ppm) .
    • Mass spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns via NIST reference data .

Q. How can density functional theory (DFT) be applied to predict electronic properties of this compound?

Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) combining exact exchange (Becke 1993) and gradient-corrected correlation (Lee-Yang-Parr 1988) yield accurate thermochemical data .
  • Basis sets : 6-311++G(d,p) captures polarization and diffuse effects for π-conjugated systems.
  • Property calculation : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges guide reactivity predictions .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental and computational data (e.g., bond lengths or vibrational frequencies)?

Answer:

  • Step 1 : Verify experimental purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C/H/N ±0.3% tolerance) .
  • Step 2 : Reassess DFT parameters:
    • Switch to meta-GGA functionals (e.g., M06-2X) for better non-covalent interaction modeling .
    • Include solvent effects via PCM or SMD implicit models .
  • Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for vibrational modes) .

Q. What strategies are effective for designing multi-step syntheses of derivatives with enhanced bioactivity?

Answer:

  • Retrosynthetic planning : Prioritize convergent routes. Example:
    • Step 1: Suzuki-Miyaura coupling for thienyl group introduction .
    • Step 2: Chlorination at position 2 using NCS (N-chlorosuccinimide) in DCM .
  • High-throughput screening : Use automated liquid handlers to test reaction variables (catalyst loading, stoichiometry) .
  • Bioisosteric replacement : Substitute the thienyl ring with furan or pyrrole to modulate solubility .

Q. How can researchers validate the accuracy of crystallographic data when twinning or disorder is observed?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals .
    • Use PART/SUMP restraints for disordered regions .
  • Validation tools : Check R-factor convergence (R₁ < 5%) and ADDSYM alerts in PLATON .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory biological assay results involving this compound?

Answer:

  • Dose-response curves : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Meta-analysis : Use RevMan or R’s metafor package to aggregate data from independent studies .

Q. How can researchers ensure rigorous reproducibility in synthetic protocols?

Answer:

  • Documentation : Record exact stoichiometry, solvent batch numbers, and ambient humidity .
  • Automation : Utilize Glovebox Schlenk lines for oxygen/moisture-sensitive steps .
  • Open data : Share raw NMR/FID files and crystallographic CIFs via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.